molecular formula C15H14ClNO B2441411 2-chloro-N-(2,3-dimethylphenyl)benzamide CAS No. 196617-88-6

2-chloro-N-(2,3-dimethylphenyl)benzamide

Cat. No.: B2441411
CAS No.: 196617-88-6
M. Wt: 259.73
InChI Key: OUAGJVUPQKYHDU-UHFFFAOYSA-N
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Description

Historical Trajectory and Evolution of Benzamide (B126) Chemistry

The study of benzamides dates back to the early days of organic chemistry, with benzamide itself, the simplest amide derivative of benzoic acid, being a key starting point. wikipedia.org Early research focused on understanding the fundamental properties and reactions of this class of compounds. Over the decades, the field has evolved from synthesizing simple, unsubstituted benzamides to creating a vast library of complex derivatives. wikipedia.org The introduction of substituents on both the benzoyl ring and the N-aryl group has allowed chemists to fine-tune the electronic and steric properties of these molecules, leading to a wide array of functionalities and applications. researchgate.net This evolution has been driven by the development of new synthetic methodologies, including more efficient amidation reactions and catalytic processes, enabling the construction of increasingly complex N-(Aryl)benzamide structures. wits.ac.zanih.gov

Significance of Benzamide Scaffolds in the Development of Bioactive Compounds

The benzamide scaffold is considered a "privileged structure" in medicinal chemistry due to its remarkable ability to interact with a wide range of biological targets. nih.gov Benzamide derivatives have been extensively studied and are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. ontosight.airesearchgate.netnanobioletters.com The amide linkage is a key feature, capable of participating in hydrogen bonding, a critical interaction for binding to enzymes and receptors. nih.gov The two aromatic rings provide a framework that can be readily modified to optimize hydrophobic and π-π stacking interactions with biological macromolecules. nih.gov This versatility has led to the development of numerous commercially successful drugs containing the benzamide core. wikipedia.orgcarewellpharma.in The ongoing research into benzamide analogues continues to yield compounds with potential therapeutic applications. nanobioletters.comontosight.ai

Contextualization of 2-chloro-N-(2,3-dimethylphenyl)benzamide within the Benzamide Class

Within the extensive family of N-(Aryl)benzamides, this compound (C15H14ClNO) is a specific derivative distinguished by its substitution pattern. fishersci.canih.gov It features a chlorine atom at the 2-position of the benzoyl ring and two methyl groups at the 2- and 3-positions of the N-phenyl ring. nih.gov This particular arrangement of substituents influences its three-dimensional structure and chemical properties. The amide group in this compound is inclined at significant angles to both the chloro-substituted benzoyl ring (60.3°) and the dimethyl-substituted aniline (B41778) ring (59.2°). nih.govresearchgate.net The study of such specific substituted benzanilides helps in understanding the nuanced effects of substituent placement on molecular conformation and crystal packing, which are crucial for designing new materials and bioactive molecules. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2,3-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO/c1-10-6-5-9-14(11(10)2)17-15(18)12-7-3-4-8-13(12)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAGJVUPQKYHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Chloro N 2,3 Dimethylphenyl Benzamide

Classical and Contemporary Approaches for N-(Aryl)benzamide Synthesis

The formation of the amide bond is one of the most fundamental and widely practiced reactions in organic chemistry. The synthesis of N-(Aryl)benzamides, a significant subclass of amides, has been achieved through a variety of methods ranging from classical two-step procedures to modern, highly efficient one-pot strategies.

Amidation Reactions and Coupling Reagents

The traditional and most direct method for synthesizing amides involves the reaction between a carboxylic acid and an amine. acs.orgnih.gov However, this direct condensation requires high temperatures and is often inefficient. Consequently, the carboxylic acid is typically "activated" to increase its reactivity toward the amine nucleophile.

A cornerstone of classical amide synthesis is the conversion of a carboxylic acid into a more reactive derivative, such as an acyl chloride or acid anhydride. nih.govchemguide.co.uk The acyl chloride, prepared by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, readily reacts with an amine to form the corresponding amide. nih.gov Similarly, acid anhydrides can react with amines to yield amides, producing a molecule of a carboxylic acid as a byproduct. chemguide.co.uk

To circumvent the often harsh conditions required for creating acyl chlorides and to improve efficiency, a vast array of coupling reagents has been developed. These reagents activate the carboxylic acid in situ, allowing for a milder and often more selective reaction with the amine. Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation. acs.orgnih.gov Other developments include titanium-based promoters like titanium tetrachloride (TiCl₄), which facilitates the direct condensation of carboxylic acids and amines. nih.gov

The table below summarizes some common approaches and reagents used in N-(Aryl)benzamide synthesis.

Method ClassReagent/ApproachKey Features
Classical Activation Thionyl Chloride (SOCl₂)Converts carboxylic acid to highly reactive acyl chloride. nih.gov
Acid AnhydridesReacts with amines; produces a carboxylic acid byproduct. chemguide.co.uk
Coupling Reagents Boron-based (e.g., B(OCH₂CF₃)₃)Allows direct amidation under milder conditions. acs.orgnih.gov
Promoters Titanium Tetrachloride (TiCl₄)Promotes direct condensation of acids and amines. nih.gov
Umpolung Synthesis α-fluoronitroalkane & N-aryl hydroxyl amineAn unconventional approach avoiding epimerization-prone intermediates. nih.gov

One-Pot Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and reduced environmental impact, leading to the development of one-pot procedures. These strategies combine multiple reaction steps into a single operation without isolating intermediates, saving time, and reducing solvent waste.

Several one-pot methods for N-(Aryl)benzamide synthesis have been reported. One approach involves the use of thionyl chloride in a single pot with the carboxylic acid, an amine, and a base like triethylamine (B128534), leading to excellent yields of the corresponding amides in a short time. rsc.org Another effective one-pot method utilizes p-nitrobenzenesulfonyl chloride (NsCl) in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to activate the carboxylic acid in situ before the addition of the amine. tandfonline.com This method is noted for its mild conditions and lack of racemization with sensitive substrates. tandfonline.com

Catalytic systems are also employed in one-pot syntheses. For instance, titanium tetrachloride (TiCl₄) can be used to mediate the direct condensation of a wide range of carboxylic acids and amines in a one-pot procedure, typically by heating the components in a solvent like pyridine (B92270). nih.gov These advanced strategies represent a significant improvement over traditional multi-step methods, offering greater convenience and efficiency. nih.govresearchgate.net

Specific Synthesis of 2-chloro-N-(2,3-dimethylphenyl)benzamide

The synthesis of the title compound, this compound, is achieved through established methods of amide bond formation, drawing upon the principles of activating a carboxylic acid derivative for reaction with an aniline (B41778) derivative.

Optimized Reaction Conditions and Yield Optimization

The preparation of this compound is accomplished according to established literature methods. nih.gov The standard and most common synthetic route involves the reaction of 2-chlorobenzoyl chloride with 2,3-dimethylaniline.

This reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or toluene, often in the presence of a base like pyridine or triethylamine. The role of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the condensation reaction, driving the equilibrium toward the product. The reaction is generally run at room temperature, and the product can be isolated and purified through standard techniques like recrystallization or column chromatography.

While specific yield data from a single optimized process is not detailed in the provided context, yields for this type of Schotten-Baumann reaction are typically moderate to high, contingent on the purity of the starting materials and the careful control of reaction conditions, such as temperature and stoichiometry.

Precursor Design and Derivatization Routes

The molecular architecture of this compound is constructed from two primary precursors:

The Benzoyl Moiety : Derived from 2-chlorobenzoic acid . This precursor is typically converted to its more reactive acyl chloride form, 2-chlorobenzoyl chloride , prior to the amidation reaction.

The Anilide Moiety : Derived from 2,3-dimethylaniline (also known as 2,3-xylidine).

Derivatization of the parent compound can be readily envisioned by modifying these precursors. Altering the substitution pattern on either the benzoyl ring or the aniline ring can produce a wide array of structural analogs. For example, using different substituted benzoyl chlorides (e.g., 4-chlorobenzoyl chloride, 2-methylbenzoyl chloride) or different substituted anilines (e.g., 2,4-dimethylaniline, 3-chloroaniline) would lead to a library of related benzamide (B126) compounds. This approach is fundamental in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov

Exploration of Related Benzamide Derivatives

The structural framework of this compound is part of a broader class of benzanilide (B160483) compounds that have been synthesized and studied. The systematic variation of substituents on both aromatic rings allows for a fine-tuning of the molecule's steric and electronic properties.

The table below lists several benzamide derivatives that are structurally related to the title compound, highlighting the variations in substitution patterns that have been explored in the literature.

Compound NameBenzoyl Ring SubstituentAniline Ring Substituent(s)Reference
This compound 2-chloro2,3-dimethyl nih.gov
2-chloro-N-(phenyl)-benzamide2-chloroNone nih.gov
N-(2,3-dimethylphenyl)-benzamideNone2,3-dimethyl nih.gov
2-chloro-N-(2,3-dichlorophenyl)-benzamide2-chloro2,3-dichloro nih.gov
2-chloro-N-(3,5-dimethylphenyl)-benzamide2-chloro3,5-dimethyl nih.gov
2-chloro-N-(3-methylphenyl)benzamide2-chloro3-methyl nih.gov
2-amino-5-chloro-N,3-dimethylbenzamide2-amino, 5-chloro3-methyl google.comgoogle.com

These examples demonstrate the chemical versatility of the benzamide scaffold and the systematic approach chemists use to explore chemical space by synthesizing and characterizing libraries of related molecules. nih.govnih.gov

Synthesis of Analogues with Varied Substitutions

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships, which is crucial in fields such as medicinal chemistry and materials science. Researchers have developed various synthetic routes to introduce a wide range of substituents onto both the benzoyl and the anilino moieties of the core structure.

A common method for creating these analogues involves the amidation reaction between a substituted benzoyl chloride and a substituted aniline. For instance, analogues with different substitution patterns on the aniline ring, such as 2-chloro-N-(3,5-dimethylphenyl)benzamide, have been synthesized. nih.gov The general preparation involves reacting the appropriately substituted aniline with 2-chlorobenzoyl chloride. nih.govnih.gov

Further modifications can be introduced on the benzoyl ring. For example, the synthesis of 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzoate derivatives has been reported. These intermediates can then be hydrolyzed and reacted with various substituted anilines to yield a series of benzamide analogues bearing a heterocyclic substituent. mdpi.com Examples of such compounds include 2-chloro-N-(2-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide and 2-chloro-N-(3-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide. mdpi.com

Another versatile approach is the Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. This method allows for the synthesis of a variety of substituted benzamides. For example, the reaction of nitrobenzene (B124822) with various benzoyl chlorides can yield products with different substituents on the benzoyl ring. Similarly, using substituted nitroarenes provides analogues with varied aniline moieties. rsc.org

The table below summarizes selected examples of synthesized analogues with varied substitutions, showcasing the diversity of chemical space that has been explored around the 2-chloro-N-(phenyl)benzamide scaffold.

Table 1: Examples of Synthesized Analogues of this compound

Compound Name Substitutions on Benzoyl Ring Substitutions on Anilino Ring Reference
2-chloro-N-(phenyl)benzamide 2-chloro None nih.gov
N-(2,3-dimethylphenyl)benzamide None 2,3-dimethyl nih.gov
2-chloro-N-(2,3-dichlorophenyl)benzamide 2-chloro 2,3-dichloro nih.gov
2-chloro-N-(3,5-dimethylphenyl)benzamide 2-chloro 3,5-dimethyl nih.govnih.gov
N-(m-Tolyl)benzamide None 3-methyl rsc.org
N-(2-Chloro-5-methoxyphenyl)benzamide None 2-chloro, 5-methoxy rsc.org
2-amino-5-chloro-N,3-dimethylbenzamide 2-amino, 5-chloro 3-methyl google.comgoogle.comgoogle.com
2-chloro-N-(2-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide 2-chloro, 5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl) 2-chloro mdpi.com

Stereoselective Synthesis Approaches

Stereoselectivity in the synthesis of benzamides is of significant interest, particularly for applications where specific three-dimensional arrangements of atoms are required. For compounds like this compound, which can exhibit axial chirality due to restricted rotation around the N-aryl or C-carbonyl bonds, stereoselective synthesis provides access to enantiomerically enriched or pure atropisomers.

One prominent approach for the asymmetric synthesis of axially chiral benzamides involves the use of tricarbonyl(arene)chromium complexes. acs.orgnih.gov This method can be executed in two ways. The first involves the ortho-lithiation of an enantiomerically pure planar chiral tricarbonyl(N,N-diethyl-2-methylbenzamide)chromium complex, followed by quenching with an electrophile. This introduces a second ortho substituent, creating axial chirality. Subsequent photo-oxidative demetalation yields the chromium-free, optically active axially chiral benzamide. nih.gov An alternative strategy is the enantioselective lithiation of a meso tricarbonyl(N,N-diethyl-2,6-dimethylbenzamide)chromium complex using a chiral lithium amide base, followed by electrophilic quenching. acs.orgnih.gov

Another powerful technique is the nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides. This method produces enantioenriched α-arylbenzamides by forging a new stereogenic center alpha to the nitrogen atom. The use of a chiral bisimidazoline (BIm) ligand in combination with a silane (B1218182) and an aryl halide allows for the regioselective addition of an aryl group to the internal position of the olefin with high stereocontrol. uzh.ch

Furthermore, catalytic atroposelective synthesis has been explored for N-aryl compounds analogous to benzamides. For instance, a chiral phosphoric acid-catalyzed atroposelective electrophilic halogenation of N-aryl quinoids has been developed. nih.gov This methodology provides access to stereochemically stable N-aryl quinoids in high yields and atroposelectivity. While not directly applied to benzamides, this approach highlights the potential of chiral catalysts to control the axial chirality in related N-aryl systems. nih.gov

These methodologies represent key strategies for achieving stereocontrol in the synthesis of benzamides and related N-aryl compounds. While the direct stereoselective synthesis of this compound is not extensively detailed in the literature, these approaches provide a foundational framework for accessing its potential stereoisomers.

Advanced Structural Elucidation and Conformational Analysis of 2 Chloro N 2,3 Dimethylphenyl Benzamide

Advanced Spectroscopic Characterization

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of the molecular structure of 2-chloro-N-(2,3-dimethylphenyl)benzamide. The vibrational modes of the molecule are sensitive to the bond strengths, molecular geometry, and intermolecular interactions, such as the N—H⋯O hydrogen bonds that characterize the crystal structure of this compound. nih.gov

The analysis of the vibrational spectra allows for the definitive identification of key functional groups. The amide group, central to this molecule, gives rise to several characteristic bands. The N-H stretching vibration is typically observed in the region of 3300-3500 cm⁻¹. In the solid state, the presence of intermolecular N—H⋯O hydrogen bonds, as confirmed by crystallographic studies, would be expected to broaden this peak and shift it to a lower wavenumber. nih.gov The carbonyl (C=O) stretching vibration, or Amide I band, is one of the most intense absorptions in the IR spectrum and typically appears in the 1630-1680 cm⁻¹ range. Its precise position is sensitive to the electronic effects of the substituents on the aromatic rings and to hydrogen bonding.

The aromatic rings also present several characteristic vibrations. The C-H stretching vibrations of the phenyl and dimethylphenyl rings are expected above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings typically occur in the 1450-1600 cm⁻¹ region. Furthermore, the substitution pattern on both rings gives rise to characteristic C-H out-of-plane bending bands in the lower frequency region (600-900 cm⁻¹). The C-N stretching vibration of the amide linkage is typically found between 1200 and 1350 cm⁻¹. The presence of the chlorine atom is also detectable, with the C-Cl stretching vibration generally appearing in the 600-800 cm⁻¹ range.

While specific experimental spectra for this compound are not detailed in readily available literature, data from structurally similar halogenated benzamides, such as N-(2,3-difluorophenyl)-2-fluorobenzamide, provide a valuable reference for expected vibrational frequencies. mdpi.com

Table 1: Typical Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Notes
AmideN-H Stretch3300 - 3500Position and shape influenced by hydrogen bonding.
AromaticC-H Stretch3000 - 3100Associated with the two benzene (B151609) rings.
MethylC-H Stretch2850 - 3000Symmetric and asymmetric stretching of CH₃ groups.
AmideC=O Stretch (Amide I)1630 - 1680Strong intensity, sensitive to molecular environment.
AromaticC=C Stretch1450 - 1600Multiple bands expected due to ring vibrations.
AmideN-H Bend (Amide II)1510 - 1570Coupled with C-N stretching.
AmideC-N Stretch1200 - 1350Stretching of the bond between the carbonyl and nitrogen.
Aryl HalideC-Cl Stretch600 - 800Characteristic vibration for the chloro-substituent.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of the elemental composition of this compound and for mapping its fragmentation pathways, which provides further structural verification.

Given the molecular formula C₁₅H₁₄ClNO, the theoretical monoisotopic mass can be calculated with high precision. nih.gov This calculated exact mass serves as a benchmark for experimental HRMS measurements. The presence of chlorine is particularly diagnostic due to its isotopic signature, with two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the molecular ion region in the mass spectrum will exhibit a characteristic M+ and M+2 isotopic pattern, providing definitive evidence for the presence of a single chlorine atom in the molecule.

The fragmentation pattern of aromatic amides under mass spectrometric conditions, particularly with techniques like Electron Ionization (EI), is well-established and primarily involves cleavage of the robust amide bond. nih.govrsc.org The most common fragmentation pathway for N-aryl benzamides is the α-cleavage of the N–CO bond. nih.govrsc.org This cleavage results in the formation of two primary fragment ions: the 2-chlorobenzoyl cation and a radical cation derived from 2,3-dimethylaniline.

The 2-chlorobenzoyl cation is a resonance-stabilized acylium ion and is often observed as a prominent peak in the spectrum. This ion can undergo a subsequent neutral loss of a carbon monoxide (CO) molecule to form the 2-chlorophenyl cation. The other part of the molecule, the 2,3-dimethylphenylamino fragment, can also be detected. A proposed fragmentation pathway is detailed in the table below.

Table 2: Proposed HRMS Fragmentation Pattern for this compound

IonProposed StructureTheoretical m/z (for ³⁵Cl)Fragmentation Step
[M]⁺[C₁₅H₁₄ClNO]⁺259.0764Molecular Ion
Fragment A[C₇H₄ClO]⁺139.0003Cleavage of the amide C-N bond
Fragment B[C₈H₁₀N]⁺120.0813Cleavage of the amide C-N bond
Fragment C[C₆H₄Cl]⁺111.0027Neutral loss of CO from Fragment A

Investigations into the Biological Activities and Pharmacological Potential of 2 Chloro N 2,3 Dimethylphenyl Benzamide and Its Analogues in Vitro and Non Human Models

Antimicrobial Research

No specific studies detailing the antimicrobial activities of 2-chloro-N-(2,3-dimethylphenyl)benzamide were found. While the broader class of benzamides and related structures like salicylanilides have been investigated for such properties, data for the title compound is absent. nih.govnih.gov

There is no available research data on the in vitro evaluation of this compound against any Gram-positive or Gram-negative bacterial strains. Studies on other chlorinated N-aryl amides have shown activity, but these findings cannot be extrapolated to the specific compound . mdpi.commdpi.comresearchgate.net

No published studies were identified that assessed the antifungal potential of this compound against fungal pathogens such as Candida albicans, Aspergillus niger, or the plant pathogen Pyricularia oryzae. Research on analogous compounds like 2-chloro-N-phenylacetamide has demonstrated activity against Candida and Aspergillus species, but specific data for the 2,3-dimethylphenyl derivative is lacking. scielo.brnih.govnih.gov

A review of the available literature yielded no studies on the larvicidal or insecticidal properties of this compound. While other novel benzamide (B126) derivatives have been synthesized and tested for insecticidal activity against various pests, the efficacy of this particular compound remains uninvestigated. nih.govresearchgate.net

Antidiabetic Research: Enzyme Inhibition Studies

No data is available concerning the potential of this compound to inhibit key enzymes related to type 2 diabetes. The inhibition of carbohydrate-hydrolyzing enzymes is a critical mechanism for controlling postprandial hyperglycemia. nih.gov

There are no published findings on the α-glucosidase inhibitory activity of this compound. Although various other classes of compounds, including some benzamide derivatives, are known to be inhibitors of this enzyme, the specific activity for the title compound has not been reported. nih.govresearchgate.net

Similarly, no research could be found that evaluates the α-amylase inhibitory potential of this compound. Inhibition of α-amylase is a therapeutic strategy for managing blood glucose levels, but the role of this specific compound in that context is unknown. nih.govdovepress.com

Anti-Proliferative and Anticancer Studies (in non-human cell lines)

The potential of N-aryl benzamides as anticancer agents has been an area of active research. Investigations have primarily focused on their ability to inhibit the growth of various cancer cell lines, understand the underlying cellular mechanisms, and identify specific molecular targets.

While direct cytotoxic data for this compound against a comprehensive panel of cancer cell lines is not extensively documented in publicly available literature, studies on structurally related N-aryl benzamide and benzimidazole (B57391) derivatives have demonstrated significant anti-proliferative effects.

For instance, a novel benzimidazole derivative, se-182, has been shown to exhibit potent cytotoxic action against human lung carcinoma (A549) and hepatocyte carcinoma (HepG2) cell lines, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org This compound also showed cytotoxic effects against breast carcinoma (MCF-7) and colorectal carcinoma (DLD-1) cell lines. jksus.org The cytotoxic effects of se-182 were found to be dose-dependent across all tested cancer cell lines. jksus.org

Another study on N-aryl enamino amides and their cyclic analogues, dihydropyrimidinethiones (DHPMTs), revealed that the DHPMT derivatives were effective cytotoxic agents against gastric (AGS), liver (Hep-G2), and breast (MCF-7) cancer cells. researchgate.net Specifically, compound 5 in this series, which features a 3-fluorophenyl moiety, was the most cytotoxic against all three cell lines, with IC50 values of 9.9 µM (AGS), 15.2 µM (MCF-7), and 40.5 µM (Hep-G2). nih.gov

The table below summarizes the cytotoxic activities of some benzamide analogues against various cancer cell lines.

Compound ClassCell LineIC50 (µM)Reference
Benzimidazole derivative (se-182)A549 (Lung Carcinoma)15.80 jksus.org
Benzimidazole derivative (se-182)HepG2 (Hepatocyte Carcinoma)15.58 jksus.org
N-aryl enamino amide analogue (Cpd 5)MCF-7 (Breast Carcinoma)15.2 nih.gov
N-aryl enamino amide analogue (Cpd 5)HepG2 (Hepatocyte Carcinoma)40.5 nih.gov

It is important to note that these compounds are analogues, and their activities may not be directly extrapolated to this compound. However, these findings support the general potential of the N-aryl benzamide scaffold as a source of cytotoxic agents.

Investigations into the mechanisms by which benzamide analogues exert their cytotoxic effects have pointed towards the induction of cell cycle arrest and apoptosis.

Studies on benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives have shown that these compounds can effectively suppress cell cycle progression and induce apoptosis in A549 (lung carcinoma), MDA-MB-231 (breast cancer), and SKOV3 (ovarian cancer) cell lines. mdpi.com For example, in A549 cells, one of the tested compounds was found to arrest the cell cycle in the G1 and G2 phases, while another induced arrest in the G1 phase. mdpi.com Furthermore, these compounds were shown to induce early apoptosis in A549 cells. mdpi.com

Similarly, extracts from the plant Aeluropus lagopoides, which contain various secondary metabolites, were found to induce cell cycle arrest in the G0/G1 phase in HepG2 (liver carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast carcinoma) cell lines. nih.gov These extracts also induced morphological changes characteristic of apoptosis, such as membrane blebbing and chromatin condensation. nih.gov While not direct evidence for this compound, these findings for other complex molecules that can induce apoptosis in these cell lines provide a basis for investigating similar mechanisms for novel compounds.

The pro-apoptotic and cell cycle-regulating effects of benzamide analogues are crucial for their potential as anticancer agents, as these processes are often dysregulated in cancer cells.

A key area of investigation for anticancer drug development is the identification of specific molecular targets. For benzamide derivatives, there is evidence suggesting that they may act as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often implicated in cancer.

Specifically, benzamides and benzamidines have been designed as mimics of 4-anilinoquinazolines, a known class of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors. nih.gov This design strategy has led to the identification of benzamide derivatives that exhibit specific inhibition of EGFR tyrosine kinase. nih.gov For instance, certain benzamide and cyclic benzamidine (B55565) analogues have shown potent inhibition of EGFR kinase. nih.gov Computational docking simulations have further supported these findings, showing that benzamide derivatives can fit into the EGFR kinase domain. nih.gov

In addition to EGFR, other kinases have been identified as potential targets. For example, a series of N-(benzimidazole-2-yl-methyl) benzamide derivatives were designed and evaluated for their cytotoxic activities against lung cancer (A549) and breast cancer (T47D) cell lines, with EGFR as a potential target. researchgate.net

These findings suggest that the anticancer activity of benzamide analogues may be, at least in part, due to their ability to inhibit the activity of key signaling kinases like EGFR, thereby disrupting cancer cell proliferation and survival pathways.

Structure Activity Relationship Sar Studies of 2 Chloro N 2,3 Dimethylphenyl Benzamide Analogues

Systematic Modification of the Benzamide (B126) Core and N-(2,3-dimethylphenyl) Moiety

Modifications of the benzamide core and the N-aryl moiety have profound effects on the molecule's interaction with its biological targets. These changes can influence potency, selectivity, and pharmacokinetic properties.

Halogen atoms are frequently incorporated into drug candidates to modulate their properties. researchgate.net The position, number, and type of halogen substituent on either the benzoyl or the anilino ring of benzamide analogues can significantly alter their biological activity and physicochemical characteristics such as lipophilicity and solubility. nih.govmdpi.com

Research on various halogenated benzamide derivatives has shown that these substitutions can fine-tune receptor binding affinities. For instance, in a study of derivatives targeting D2-like dopamine (B1211576) receptors, iodinated compounds displayed high affinity, with Kᵢ values in the nanomolar range. nih.gov Specifically, the introduction of iodine at certain positions resulted in affinities comparable to or better than established radiotracers. nih.gov Brominated analogues also showed strong binding, indicating that heavier halogens can be favorable for this particular target. nih.gov

The position of the halogen is also a critical determinant of activity. Structural analysis of 2-bromo-N-(4-methoxyphenyl)benzamide and 3-bromo-N-(4-methoxyphenyl)benzamide revealed differences in their crystal structures and intermolecular interactions, such as the formation of halogen bonds (Br–Br). jst.go.jp These structural nuances, dictated by the halogen's position, can influence how the molecule interacts with a protein's binding site. jst.go.jp For example, molecular docking studies showed that the bromine atom in different positions engages in distinct contacts with protein residues, adopting either a σ-hole or a π-hole binding geometry. jst.go.jp

The table below summarizes the effect of different halogenation patterns on the D₂ receptor affinity of selected benzamide derivatives.

CompoundHalogen SubstitutionD₂ Receptor Affinity (Kᵢ, nM)
NAE (27)Iodinated0.68
NADE (28)Iodinated14
NABrE (29)BrominatedSimilar to well-established radiotracers
NABrDE (30)BrominatedSimilar to well-established radiotracers

Data sourced from a study on halogenated benzamide derivatives as potential radioligands. nih.gov

The introduction of alkyl and aryl groups on the benzamide scaffold is a common strategy to explore the steric and electronic requirements of the target binding pocket, thereby influencing biological efficacy and selectivity.

The nature of the N-aryl substituent is critical for activity. In the case of anthranilic acid derivatives, which are nitrogen isosteres of salicylic (B10762653) acid, substitutions on the N-aryl ring have shown that the position of the substituent is key. pharmacy180.com For example, with a trifluoromethyl (CF₃) group, the order of anti-inflammatory activity was found to be 3' > 2' > 4'. pharmacy180.com For disubstituted derivatives, a 2',3'-disubstitution pattern, as seen in mefenamic acid, was found to be highly effective. pharmacy180.com The parent NH group of the amide linker is also considered essential for activity, as its replacement with groups like N-CH₃ or N-COCH₃ significantly reduces biological effects. pharmacy180.com

In a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197), the nature of the substituent on the aniline (B41778) nitrogen played a significant role in their fungicidal and insecticidal activities. nih.gov For example, against Botrytis cinereal, a derivative with a 2,6-diethyl-4-methylphenyl group (compound 7h) showed superior inhibitory activity (90.5%) compared to the standard, fluxapyroxad (B1673505) (63.6%). nih.gov This highlights how bulky alkyl substitutions on the N-aryl ring can enhance efficacy.

The table below illustrates the influence of N-aryl substitution on the fungicidal activity of pyridine-linked 1,2,4-oxadiazole benzamides against Botrytis cinereal.

CompoundN-Aryl SubstituentFungicidal Activity (%) at 50 mg/L
7d2-Ethyl-6-methylphenyl66.7
7e2,6-Dimethylphenyl63.1
7h2,6-Diethyl-4-methylphenyl90.5
Fluxapyroxad (Standard)-63.6

Data sourced from a study on benzamides substituted with pyridine-linked 1,2,4-oxadiazole. nih.gov

Furthermore, research on N-(Alkyl or Aryl)-2-(1H-benzotriazol-1-yl)acetamide derivatives demonstrated that both alkyl and aryl substituents on the amide nitrogen can confer significant anti-inflammatory activity. researchgate.net The N-(2-Carboxyphenyl) derivative, in particular, showed potent inhibition of paw edema. researchgate.net This indicates that both aliphatic and aromatic substitutions can be manipulated to achieve desired biological outcomes, with aryl groups offering possibilities for further functionalization and interaction with the target.

Stereochemical Considerations and Enantiomeric Purity Effects on Biological Activity

Stereochemistry is a fundamental aspect of medicinal chemistry, as the three-dimensional arrangement of atoms in a molecule can dictate its ability to interact with chiral biological targets like enzymes and receptors. malariaworld.orgresearchgate.net For benzamide derivatives that possess chiral centers or exhibit atropisomerism (axial chirality due to restricted rotation around a single bond), the individual enantiomers or diastereomers can display significantly different biological activities, potencies, and metabolic profiles. nih.gov

Atropisomeric benzamides, which are chiral due to hindered rotation around the aryl-carbonyl bond, also highlight the importance of stereochemistry. nih.gov The biological activity of such compounds can differ between enantiomers. Research has shown that tertiary benzamides can be synthesized enantioselectively using peptide catalysts, yielding atropisomers with high barriers to racemization. nih.gov For example, the evaluation of a di-isopropylbenzamide derivative led to the isolation of the product with a 94:6 enantiomeric ratio, which could be further enhanced to 98:2 through recrystallization. nih.gov The stable stereochemistry of these compounds allows for the investigation of the biological activities of individual enantiomers.

SubstrateProductEnantiomeric Ratio (er)
N,N-Diisopropyl-3,5-dimethylbenzamideTribrominated product (10)90:10
N,N-Diisopropyl-3,5-dicyclopropylbenzamideDibrominated product (12)94:6 (98:2 after recrystallization)
N,N-Diisopropyl-3,5-dimethyl-2-methylbenzamideDibrominated product (19)93:7

Data from an enantioselective synthesis of atropisomeric benzamides. nih.gov

Pharmacophore Modeling and Ligand-Based Drug Design (LBDD) for Benzamide Derivatives

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design (LBDD) serves as a powerful strategy for the discovery and optimization of new active compounds. gardp.orgnih.gov This approach relies on analyzing a set of molecules known to be active against a specific target to derive a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are critical for biological activity. nih.govtandfonline.com

Pharmacophore models for benzamide analogues have been successfully developed to guide the design of new inhibitors for various targets. For instance, a five-featured pharmacophore model was generated for a series of three-substituted benzamide derivatives acting as FtsZ inhibitors, a target for antimicrobial agents. nih.govtandfonline.com This model included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.govtandfonline.com The model demonstrated a strong correlation between the predicted and experimental activities of the compounds, validating its predictive power for designing new molecules with enhanced inhibitory potential. nih.govtandfonline.com

Similarly, LBDD approaches have been applied to design N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives, which incorporate a benzamide-like hydrazide core. tandfonline.com By analyzing the structure of a known inhibitor, key pharmacophoric features were identified, including two hydrophobic regions and a linker capable of forming hydrogen bonds. tandfonline.com This knowledge guided the synthesis of new derivatives with modified aromatic moieties to achieve a better fit within the target's binding pocket, leading to compounds with promising antimicrobial activity. tandfonline.com

These computational models, often combined with three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, provide a theoretical framework for rational drug design. tandfonline.com They allow researchers to predict the activity of virtual compounds before synthesis, saving time and resources, and to better understand the molecular interactions driving the biological effects of benzamide derivatives. tandfonline.com

Computational and Theoretical Studies on 2 Chloro N 2,3 Dimethylphenyl Benzamide and Its Analogues

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, helping to elucidate its potential biological function and mechanism of action. mdpi.comscispace.com

Molecular docking simulations are employed to predict how 2-chloro-N-(2,3-dimethylphenyl)benzamide and its analogues fit into the binding site of a biological target. The process involves generating various conformations of the ligand within the active site and scoring them based on factors like intermolecular interactions, conformational strain, and solvation effects. scispace.com The resulting score, often expressed as binding energy (in kcal/mol), provides an estimate of the binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.

For benzamide (B126) derivatives, docking studies have been used to evaluate their potential as inhibitors of various enzymes. For instance, studies on different benzamide series have explored their interactions with targets like DNA gyrase B, a key bacterial enzyme. mdpi.com The docking scores help in ranking compounds and prioritizing them for further experimental testing. While specific docking studies targeting this compound are not extensively detailed in the provided literature, the methodology is widely applied to its analogues.

Table 1: Example of Molecular Docking Scores for Benzamide Analogues against a Hypothetical Target This table is illustrative and based on typical data from docking studies of similar compounds.

Compound Analogue Target Protein Binding Energy (kcal/mol) Predicted Inhibition Constant (Ki)
Analogue A DNA Gyrase B -8.90 301.49 nM
Analogue B DNA Gyrase B -8.77 374.22 nM
Analogue C COX-2 -9.5 150.7 nM

Beyond predicting binding affinity, molecular docking reveals the specific interactions between the ligand and the amino acid residues within the protein's binding pocket. mdpi.com These interactions are crucial for the stability of the ligand-protein complex and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

For example, in docking studies of benzamide-appended pyrazolone (B3327878) derivatives, hydrogen bonds were identified with residues such as GLU166, SER144, and LEU141 in the target protein's active site. Similarly, studies on thiazole (B1198619) carboxamide derivatives identified key interactions with amino acids in the active sites of COX-1 and COX-2 enzymes. nih.gov Identifying these key residues provides valuable information for structure-activity relationship (SAR) studies, allowing chemists to design more potent and selective analogues by modifying the ligand to enhance these specific interactions. For this compound, the chloro, methyl, and amide groups would be key features dictating its interaction profile with target residues.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior of Compound-Target Complexes

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex over time. MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the flexibility, conformational changes, and stability of the complex. mdpi.com

These simulations can validate the stability of the binding pose predicted by docking. By analyzing parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg) over the simulation period, researchers can assess whether the ligand remains stably bound within the active site or if it dissociates. mdpi.com For a compound like this compound, MD simulations would be crucial to confirm that the predicted interactions with a target protein are maintained in a more physiologically realistic, dynamic environment.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net These methods can determine a molecule's optimized geometry, electronic structure, and predict various properties without the need for experimental data. scispace.comscispace.com

For this compound, quantum calculations can provide information on:

Molecular Orbitals: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is an indicator of molecular stability. mdpi.com

Electrostatic Potential: Mapping the electrostatic potential onto the electron density surface reveals the distribution of charge, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Spectroscopic Properties: These calculations can predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental results to confirm the molecular structure. researchgate.net

Crystal structure analysis of this compound has shown that the mean planes of the two benzene (B151609) rings have a dihedral angle of 7.7 (1)°. nih.govresearchgate.net The amide group is inclined at 60.3 (1)° to the chloro-substituted benzoyl ring and 59.2 (1)° to the dimethyl-substituted aniline (B41778) ring. nih.govnih.gov These experimentally determined geometric parameters can be used as a starting point for or validation of quantum chemical calculations.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADMET) Predictions (excluding human-specific data)

In silico ADMET prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in early-stage drug discovery to filter out candidates with poor ADMET profiles, saving time and resources. mdpi.com

For this compound and its analogues, various physicochemical and pharmacokinetic properties can be predicted. These models assess "drug-likeness" based on rules such as Lipinski's Rule of Five, which evaluates properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

Table 2: Example of Predicted In Silico ADMET and Physicochemical Properties This table is illustrative and contains representative parameters for compounds of this class.

Property Predicted Value Interpretation
Molecular Weight 259.73 g/mol Complies with Lipinski's rule (<500)
LogP (Lipophilicity) 3.5 - 4.5 Indicates good lipid solubility
Hydrogen Bond Donors 1 Complies with Lipinski's rule (≤5)
Hydrogen Bond Acceptors 2 Complies with Lipinski's rule (≤10)
Polar Surface Area ~40 Ų Influences membrane permeability
Blood-Brain Barrier (BBB) Permeability Predicted as Permeable/Non-permeable Indicates potential for CNS activity

These predictions help to build a comprehensive profile of a compound's likely behavior, guiding its potential applications and further development. mdpi.comnih.gov

Environmental Research and Degradation Pathways of Benzamide Compounds

Biodegradation Studies in Various Environmental Compartments (e.g., water, soil)

Biodegradation is a primary mechanism for the breakdown of organic compounds in the environment, mediated by microorganisms such as bacteria and fungi. nih.govucanr.edu The structure of "2-chloro-N-(2,3-dimethylphenyl)benzamide," featuring an amide linkage, a chlorinated benzene (B151609) ring, and a dimethylated phenyl group, suggests several potential points of microbial attack.

In soil and water, the amide bond is susceptible to hydrolysis by microbial amidase enzymes, which would cleave the molecule into 2-chlorobenzoic acid and 2,3-dimethylaniline. whiterose.ac.ukresearchgate.net This is a common degradation pathway for many amide-containing pesticides. nih.gov Following this initial cleavage, the resulting aromatic amines and acids are typically further degraded through hydroxylation of the aromatic rings and subsequent ring opening. mdpi.com

The rate and extent of biodegradation are influenced by several environmental factors:

Microbial Population: The presence of microbial communities with the necessary enzymatic capabilities is crucial. Soils with a history of exposure to similar compounds may exhibit faster degradation rates due to microbial adaptation. ucanr.edu

Soil Properties: Soil organic matter content, pH, temperature, and moisture all play significant roles. missouri.edunih.gov Higher organic matter can increase microbial activity but may also lead to stronger adsorption of the compound, reducing its bioavailability for degradation. citrusindustry.net

Oxygen Availability: Aerobic conditions generally favor the complete mineralization of such compounds to carbon dioxide and water. daneshyari.com

While specific data for "this compound" is not available, studies on other benzamide (B126) herbicides can offer insights. For instance, the degradation of the benzamide herbicide fomesafen (B1673529) is influenced by soil type and tillage systems, with half-lives ranging from 60 to 114 days. nih.gov

Table 1: Factors Influencing the Biodegradation of Benzamide Compounds in Soil

Factor Influence on Biodegradation Rationale
Microbial Diversity and Acclimation High diversity and prior exposure can increase degradation rates. Development of specific enzymatic pathways for degradation. ucanr.edu
Soil Organic Matter Can enhance microbial populations but may decrease bioavailability through adsorption. Provides nutrients for microbial growth; binding sites for the compound. citrusindustry.net
Soil pH Affects microbial activity and the chemical form of the compound. Optimal pH ranges exist for microbial enzymes. missouri.edu
Temperature Higher temperatures (within a certain range) generally increase degradation rates. Increased microbial metabolism and enzyme kinetics. ucanr.edu
Moisture Adequate moisture is necessary for microbial activity. Water is essential for microbial life and enzymatic reactions. missouri.edu

| Oxygen Status | Aerobic conditions are typically more favorable for complete degradation. | Oxygen is a common electron acceptor in microbial respiration. daneshyari.com |

Photodegradation Mechanisms and Products under Simulated Environmental Conditions

Photodegradation, or photolysis, is the breakdown of chemicals by sunlight. orst.edu For aromatic compounds like "this compound," direct photolysis can occur when the molecule absorbs light energy, leading to the cleavage of chemical bonds. Indirect photolysis involves photosensitizing agents, such as dissolved organic matter in water, which absorb light and transfer the energy to the compound. nih.govnih.gov

Potential photodegradation pathways for this compound could include:

Cleavage of the Amide Bond: Similar to biodegradation, UV radiation can provide the energy to break the C-N bond.

Reductive Dechlorination: The carbon-chlorine bond on the benzoyl ring can be broken, replacing the chlorine atom with a hydrogen atom.

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings is a common photochemical reaction.

Studies on other chlorinated benzamides and related pesticides have shown that photodegradation can be a significant dissipation pathway. For example, the fungicide fluopyram, a benzamide derivative, undergoes photodegradation to form various hydroxylated and rearranged products. researchgate.net Similarly, research on halobenzonitriles has demonstrated that their photoreactivity in aqueous solutions is influenced by the specific halogen substituents. nih.gov The presence of substances like nitrate (B79036) and iron ions in water can accelerate the photodegradation of some fungicides. nih.gov

Table 2: Potential Photodegradation Products of Substituted Benzamides

Parent Compound Class Potential Photodegradation Products Degradation Mechanism
Chlorinated Benzamides Dechlorinated benzamides, Hydroxylated benzamides, Products of amide bond cleavage (e.g., benzoic acids and anilines) Reductive dechlorination, Photo-hydroxylation, C-N bond cleavage

Environmental Persistence and Mobility Assessment

The environmental persistence of a chemical is often described by its half-life (the time it takes for 50% of the initial amount to disappear). orst.edu Persistence is a function of all degradation processes (biotic and abiotic). Mobility refers to the potential of a chemical to move through environmental compartments, which is largely governed by its adsorption to soil particles and its water solubility. missouri.eduoregonstate.edu

Persistence: Based on the behavior of other benzamide pesticides, "this compound" might be expected to have moderate persistence in the environment. nih.gov The presence of a chlorine atom and the stability of the aromatic rings could contribute to a longer half-life compared to simpler organic molecules. The half-life can vary significantly depending on environmental conditions. oregonstate.edu

Mobility: The mobility of this compound in soil is influenced by its sorption characteristics. The octanol-water partition coefficient (Kow) is often used as an indicator of a chemical's tendency to sorb to organic matter. Chemicals with higher Kow values are generally less mobile. The sorption of benzamides can be influenced by soil pH and organic matter content. citrusindustry.netnih.gov For example, the mobility of the herbicide fomesafen was found to be moderate and primarily influenced by organic matter content and pH. nih.gov

Table 3: Key Parameters for Assessing Environmental Persistence and Mobility

Parameter Description Implication for Environmental Fate
Half-life (DT50) Time required for 50% of the compound to degrade. A longer half-life indicates greater persistence. orst.edu
Soil Sorption Coefficient (Koc) A measure of the tendency of a compound to bind to soil organic carbon. A higher Koc value indicates stronger binding and lower mobility. oregonstate.edu
Water Solubility The maximum amount of the compound that can dissolve in water. Higher solubility can lead to greater mobility in water. missouri.edu

| Vapor Pressure | The tendency of a compound to volatilize into the air. | Higher vapor pressure can lead to atmospheric transport. missouri.edu |

Risk Assessment Methodologies for Environmental Impact of Benzamide Compounds (general)

Environmental risk assessment (ERA) for chemicals like benzamide compounds is a systematic process to evaluate the potential adverse effects on the environment. whiterose.ac.uk The general framework involves several key steps:

Hazard Identification: This step involves identifying the potential adverse effects of the compound on various environmental organisms (e.g., aquatic life, soil organisms).

Dose-Response Assessment: This establishes the relationship between the concentration of the compound and the magnitude of the adverse effect.

Exposure Assessment: This involves predicting the environmental concentrations (PECs) of the compound in different environmental compartments (water, soil, air) based on its usage patterns and environmental fate properties (persistence, mobility).

Risk Characterization: This final step integrates the exposure and effects data to estimate the likelihood and magnitude of adverse effects occurring in the environment. This is often done by comparing the PEC to the Predicted No-Effect Concentration (PNEC).

Quantitative Structure-Activity Relationships (QSARs) are computational models that can be used in risk assessment to predict the physicochemical, environmental fate, and toxicological properties of chemicals when experimental data are lacking. ecetoc.orgresearchgate.netnih.gov These models use the chemical structure to estimate properties like toxicity, biodegradability, and soil sorption, which are crucial inputs for exposure and hazard assessments. nih.govepa.gov

Table 4: Compounds Mentioned in the Article

Compound Name
2,3-dimethylaniline
2-chlorobenzoic acid
This compound
Fomesafen

Q & A

Q. What are the recommended methods for synthesizing 2-chloro-N-(2,3-dimethylphenyl)benzamide and confirming its purity?

The compound is synthesized via condensation of 2-chlorobenzoyl chloride with 2,3-dimethylaniline in a polar solvent (e.g., ethanol), followed by recrystallization . Purity is confirmed using melting point analysis, IR spectroscopy (amide C=O stretch at ~1649 cm⁻¹), and NMR (aromatic proton integration and absence of unreacted starting material signals) . Single crystals for structural analysis are typically grown via slow evaporation of ethanol solutions at room temperature .

Q. How can X-ray crystallography determine the molecular conformation and hydrogen-bonding network of this compound?

Single-crystal X-ray diffraction (SCXRD) reveals key structural features:

  • Dihedral angles : The benzoyl and anilino rings form a dihedral angle of 7.7(1)°, indicating near-planarity influenced by intramolecular Cl···O halogen bonding (3.18 Å) .
  • Hydrogen bonding : Intermolecular N–H···O bonds (e.g., N–H = 0.86 Å, H···O = 2.08 Å) create chains along the crystallographic b-axis, stabilizing the crystal lattice . Refinement uses SHELXL for small-molecule crystallography, with H atoms modeled via riding coordinates .

Advanced Research Questions

Q. How do substituent positions on the anilino ring affect conformational flexibility and crystal packing in halogenated benzamides?

Comparative studies of analogs (e.g., 2-chloro-N-(2,3-dichlorophenyl)benzamide) reveal:

  • Substituent effects : Ortho-methyl groups reduce steric hindrance, allowing tighter packing vs. dichloro-substituted analogs, which exhibit larger dihedral angles (up to 12.3°) between aromatic rings .
  • Hydrogen-bond geometry : Electron-withdrawing substituents (e.g., Cl) strengthen N–H···O interactions (shorter H···O distances), while methyl groups favor weaker van der Waals interactions . Methodological approach: Use Mercury (CCDC) for overlay analysis and PLATON for topology mapping .

Q. What computational strategies are effective in modeling halogen bonding and electronic properties of this compound?

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces, highlighting electrophilic Cl and nucleophilic O regions .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., ethanol) on conformational stability using GROMACS, with OPLS-AA force fields .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) via CrystalExplorer to validate crystallographic data .

Q. How can researchers resolve discrepancies in reported dihedral angles for structurally related benzamides?

  • Data validation : Cross-check torsion angles using multiple refinement software (SHELXL vs. OLEX2) and apply Hirshfeld rigid-bond tests to detect overfitting .
  • Systematic reviews : Compare datasets from isostructural analogs (e.g., 2-chloro-N-(3-methylphenyl)benzamide) to identify substituent-driven trends .
  • High-resolution data : Collect synchrotron radiation (λ = 0.7 Å) to improve precision for weakly diffracting crystals .

Methodological Tools and Resources

  • Crystallography software : SHELX (refinement) , ORTEP-3 (visualization) , WinGX (data processing) .
  • Spectroscopy : Solid-state IR for hydrogen-bond analysis, solution-state ¹H/¹³C NMR for conformational dynamics .
  • Databases : CCDC deposition numbers (e.g., CCDC 785305 for the title compound) for structural comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.